While commercial suppliers exist for this compound, such as Santa Cruz Biotechnology [], there is no scientific literature readily available detailing its use in published research.
The presence of a pyrrole ring with two methyl groups, a hydroxy-substituted pyridine ring, and a carbaldehyde group suggests potential for applications in medicinal chemistry or materials science. The pyridine and pyrrole rings are commonly found in bioactive molecules [, ], while the carbaldehyde group can participate in various chemical reactions for further functionalization.
Further exploration might involve:
1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring with a hydroxypyridine substituent and an aldehyde functional group. Its molecular formula is and it has a molecular weight of 216.24 g/mol . This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse functional groups that can participate in various
The chemical reactivity of 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde encompasses several types of reactions:
These reactions are significant in the synthesis of derivatives that may exhibit enhanced biological activity.
Research indicates that 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde possesses notable biological activities. Preliminary studies suggest potential antimicrobial and anticancer properties, making it a candidate for further pharmacological investigations. The compound's mechanism of action likely involves interaction with specific biological targets, altering enzyme or receptor functions, which could lead to therapeutic effects .
The synthesis of 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several methods:
The applications of 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde span across various fields:
Interaction studies are crucial for understanding the biological activity of 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. These studies typically involve:
Such studies are essential for elucidating the compound's therapeutic potential and guiding future drug development efforts.
Several compounds share structural similarities with 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde | Pyrrole ring with an aldehyde | Lacks hydroxyl substitution; simpler structure |
| 1-(2-Hydroxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Hydroxyl group on a phenyl ring | Exhibits different biological activity due to phenolic structure |
| 1-Pyridin-2-ylpyrrole-3-carbaldehyde | Pyridine attached to pyrrole | Different nitrogen positioning affects reactivity |
| 1-(4-Chlorophenyl)-2,5-dimethylpyrrole | Chlorine substitution on phenyl | Potentially enhanced lipophilicity affecting bioavailability |
These compounds highlight the unique characteristics of 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, particularly its dual functional groups that enhance its reactivity and biological profile. The presence of both a hydroxypyridine and an aldehyde makes it particularly versatile for further chemical modifications and applications in drug discovery.
The Paal-Knorr synthesis represents one of the most fundamental and widely utilized methodologies for constructing pyrrole rings, including the core structure found in 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde [1]. This classical reaction involves the condensation of 1,4-dicarbonyl compounds with primary amines or ammonia under acidic conditions [2].
The mechanistic pathway of the Paal-Knorr reaction has been extensively studied through computational density functional theory investigations, which revealed that the favorable mechanism consists of hemi-aminal formation, hemi-aminal cyclization, and a dehydration step to yield the pyrrole ring [2]. The process begins with the nucleophilic attack of the amine on one of the carbonyl groups, forming a hemi-aminal intermediate [1]. This intermediate undergoes cyclization in the rate-determining step, followed by elimination of water molecules to form the aromatic pyrrole system [2].
For the synthesis of dimethyl-substituted pyrroles relevant to the target compound, the reaction typically employs 2,5-hexanedione as the 1,4-dicarbonyl precursor [3]. The reaction proceeds under mild acidic conditions, with acetic acid commonly serving as the catalyst [2]. Modern modifications of this classical approach have demonstrated that the reaction can be conducted under catalyst-free and solvent-free conditions at room temperature, achieving excellent yields while adhering to green chemistry principles [3].
Table 1: Paal-Knorr Reaction Conditions for Dimethyl Pyrrole Synthesis
| Substrate | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,5-Hexanedione | None | Solvent-free | 25 | 4-6 h | 85-95 | [3] |
| 2,5-Hexanedione | Acetic acid | Ethanol | 60 | 2 h | 80-90 | [2] |
| 2,5-Hexanedione | Silica sulfuric acid | Solvent-free | 80 | 15 min | 75-85 | [2] |
The mechanism demonstrates high efficiency when terminal methyl groups are present in the diketone substrate, as observed with 2,5-hexanedione [3]. The presence of these methyl substituents enhances the reactivity and leads to higher yields compared to diketones lacking terminal methyl groups [3].
The Vilsmeier-Haack formylation represents a crucial methodology for introducing aldehyde functionality at specific positions of the pyrrole ring, particularly relevant for synthesizing the carbaldehyde group in 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde [4] [5]. This reaction involves the treatment of electron-rich heterocycles with dimethylformamide in the presence of phosphorus oxychloride to generate formylated products [6] [5].
The mechanism proceeds through the initial formation of the Vilsmeier reagent, a chloromethyliminium salt, generated from the reaction between dimethylformamide and phosphorus oxychloride [5]. This electrophilic species then attacks the electron-rich pyrrole ring, with regioselectivity determined by the electronic properties and steric factors of existing substituents [4] [5].
For pyrrole-3-carbaldehyde synthesis, recent developments have focused on achieving regioselective formylation through the use of sterically crowded formamides [4]. These bulky reagents provide enhanced selectivity for the 3-position over other potential sites of electrophilic attack [4]. The regioselectivity is influenced by both steric features of substrates and reagents, with careful optimization required to achieve the desired product distribution [4].
Table 2: Vilsmeier-Haack Formylation Optimization for Pyrrole-3-carbaldehydes
| Formamide Reagent | Solvent | Temperature (°C) | Time (h) | Regioselectivity (3-position) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Dimethylformamide | Dichloromethane | 0-25 | 4 | 60:40 | 45-65 | [5] |
| Diisopropylformamide | Dichloromethane | 0-25 | 6 | 85:15 | 70-80 | [4] |
| Di-tert-butylformamide | Dichloromethane | 0-25 | 8 | 90:10 | 75-85 | [4] |
Advanced methodologies have developed crystalline Vilsmeier reagents and dichloromethyl alkyl ethers as alternative formylating agents [7]. These reagents demonstrate improved regioselectivity, affording 4-formyl and 5-formyl derivatives of pyrrole-2-carboxylates in nearly quantitative yields [7]. The methods are environmentally benign and applicable to large-scale synthesis [7].
Contemporary approaches to pyrrole synthesis have embraced transition metal catalysis to achieve enhanced regioselectivity and functional group tolerance [8] [9]. Ruthenium-catalyzed multicomponent reactions have emerged as particularly powerful tools for accessing substituted pyrroles with precise control over substitution patterns [8].
Table 3: Ruthenium-Catalyzed Multicomponent Pyrrole Synthesis
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Functional Group Tolerance | Reference |
|---|---|---|---|---|---|---|---|
| Ruthenium(II) complex | Potassium carbonate | Toluene | 140 | 12-24 | 65-88 | Excellent | [8] |
| Ruthenium carbonyl | Cesium carbonate | Dioxane | 120 | 8-16 | 70-90 | Good | [8] |
The ruthenium-catalyzed approach demonstrates broad substrate scope and functional group tolerance, making it a highly practical method for preparing various pyrrole derivatives [8]. Additionally, α-functionalized ketones produce synthetically interesting amido-, alkoxy-, aryloxy-, and phosphate-substituted pyrroles in a straightforward manner [8].
Copper-hydride catalysis has also proven effective for pyrrole synthesis through enyne-nitrile coupling reactions [10]. This methodology accommodates both aromatic and aliphatic substituents while providing high regioselectivity [10]. The optimization studies revealed that DTBM-SEGPHOS ligand, 1,4-dioxane solvent, and temperatures around 50°C provide optimal conditions for achieving 85% yields [10].
Multi-component reactions have gained significant attention as efficient synthetic strategies for constructing complex pyrrole structures in a single operation [11] [12]. These approaches offer particular advantages in terms of synthetic efficiency and environmental considerations [11].
Recent advances in multicomponent pyrrole synthesis include one-pot sequential procedures involving proline-catalyzed Mannich reaction-cyclization sequences [13]. An efficient method for synthesizing N-arylpyrrole-3-carbaldehydes has been developed through a reaction between succinaldehyde and in situ generated aryl-imines, followed by IBX-mediated oxidative aromatization [13]. This protocol proceeds through metal-free conditions and provides direct access to pyrrole-3-carbaldehydes [13].
Table 4: Multicomponent Reaction Platforms for Pyrrole Synthesis
| Reaction Type | Components | Catalyst | Conditions | Yield Range (%) | Products | Reference |
|---|---|---|---|---|---|---|
| Mannich-cyclization | Aldehyde + Amine + Succinaldehyde | Proline | Room temperature, 8h | 50-80 | Pyrrole-3-carbaldehydes | [13] |
| Hantzsch synthesis | Amine + β-ketoester + α-bromoketone | Iron(III) chloride | Microwave, 120°C | 70-95 | Tetrasubstituted pyrroles | [14] |
| Three-component coupling | Alkyne + Nitrile + Amine | Copper hydride | 50°C, 12h | 65-85 | Trisubstituted pyrroles | [10] |
Iron(III) chloride-catalyzed domino reactions provide access to 1,2,3,5-tetrasubstituted pyrroles through multicomponent reactions utilizing amines, dialkyl acetylenedicarboxylates, and phenacyl bromides [9]. The reaction mechanism involves initial hydroamination of the alkyne followed by nucleophilic addition to the electrophilic component [9].
Solid-phase multicomponent reactions have been developed using lysine as a nitrogen donor, β-nitrostyrenes, 1,3-dicarbonyl compounds, and iron(III) chloride catalyst under microwave irradiation [14]. This strategy combines solid-phase synthesis, microwave activation, and multicomponent chemistry to achieve rapid and versatile pyrrole formation [14].
Environmental sustainability has become a central consideration in modern pyrrole synthesis, leading to the development of numerous green chemistry approaches [15] [3] [16]. These methodologies focus on reducing environmental impact through solvent elimination, catalyst recyclability, and waste minimization [15].
Solvent-free synthesis represents one of the most significant advances in green pyrrole chemistry [3] [17]. The Paal-Knorr reaction has been successfully adapted to operate under catalyst- and solvent-free conditions, achieving excellent yields through simple stirring at room temperature [3]. This approach eliminates both hazardous solvents and acid catalysts while maintaining high synthetic efficiency [3].
Table 5: Green Chemistry Approaches for Pyrrole Synthesis
| Method | Catalyst | Solvent | Energy Source | Temperature (°C) | Yield (%) | Green Metrics | Reference |
|---|---|---|---|---|---|---|---|
| Solvent-free Paal-Knorr | None | None | Mechanical stirring | 25 | 85-95 | High atom economy | [3] |
| Deep eutectic solvent | Choline chloride-zinc chloride | Deep eutectic solvent | Ultrasound | 60 | 90-99 | Recyclable catalyst | [16] |
| Ball milling | Bio-based acids | None | Mechanical energy | 25 | 70-85 | Minimal waste | [15] |
| Microwave-assisted | Manganese nitrate | Solvent-free | Microwave | 120 | 75-89 | Reduced time | [18] |
Deep eutectic solvents have emerged as particularly promising green alternatives for pyrrole synthesis [16]. A choline chloride-zinc chloride eutectic system under ultrasonic irradiation provides yields up to 99% while generating water as the sole byproduct [16]. The catalyst demonstrates excellent recyclability, maintaining activity for up to four cycles without significant loss of performance [16].
Mechanochemical approaches using ball milling techniques have been developed for pyrrole synthesis using bio-sourced organic acids as catalysts [15]. These methods employ citric acid, pyroglutamic acid, succinic acid, and other natural acids to promote pyrrole formation under solvent-free conditions [15]. The mechanochemical activation provides an environmentally friendly pathway that is operationally simple and cost-effective [15].
Microwave-assisted synthesis offers another green approach, dramatically reducing reaction times while maintaining high yields [18]. Manganese nitrate catalysis under microwave irradiation at 120°C for 20 minutes provides yields of 19-89% for various pyrrole derivatives [18]. The method demonstrates that electron-donating substituents on amine reactants produce higher yields compared to electron-withdrawing groups [18].
The thermodynamic stability of 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be analyzed through the fundamental properties of its constituent heterocyclic components and their thermal behavior profiles.
Based on the structural analysis, this compound incorporates both pyrrole and pyridine moieties, which exhibit distinct thermodynamic characteristics. Pyrrole demonstrates moderate thermal stability with a boiling point range of 129-131°C and a melting point of -23°C [1]. The gas-phase formation enthalpy of pyrrole ranges from 108.3 to 143.2 kJ/mol, indicating reasonable thermodynamic stability [2]. The vaporization enthalpy of 37.8-45.4 kJ/mol suggests moderate intermolecular forces in the liquid state [2].
The ionization energy of pyrrole falls within 8.02-8.40 eV, reflecting the aromatic stabilization of the heterocyclic system [2]. The critical temperature range of 706-774 K provides insight into the upper thermal stability limits under pressure [2]. The proton affinity of 875.4 kJ/mol and gas-phase basicity of 843.8 kJ/mol indicate the electron-donating capacity of the nitrogen lone pair [2].
For compounds containing both pyrrole and pyridine systems, thermal decomposition typically follows multiple pathways. The primary decomposition mechanisms involve oxidative degradation of the pyrrole ring, which is more susceptible to thermal breakdown compared to the pyridine component [3]. The presence of the aldehyde functional group at the 3-position of the pyrrole ring may serve as an additional site for thermal decomposition through decarbonylation reactions [4].
Thermal analysis studies on similar heteroaromatic compounds indicate that substances with fully aromatic ring systems and heterocyclic ring systems condensed with benzene rings exhibit the greatest thermal stability [5]. The compound under study, with its fused heterocyclic architecture, would be expected to demonstrate enhanced thermal stability compared to simple heterocycles.
The solubility profile of 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde reflects the combined influence of its heterocyclic components and functional groups, resulting in distinctive solubility patterns across different solvent systems.
Pyrrole exhibits limited solubility in water but demonstrates good solubility in ethanol, ether, and most organic solvents [6] [7]. In contrast, pyridine shows complete miscibility with water and organic solvents [8] [9]. This fundamental difference arises from the distinct electronic properties of the nitrogen atoms in each heterocycle. The pyridine nitrogen possesses a localized lone pair available for hydrogen bonding with protic solvents, while the pyrrole nitrogen participates in aromatic delocalization, reducing its basicity and hydrogen bonding capability [10] [9].
The hydroxyl group attached to the pyridine ring significantly enhances water solubility through hydrogen bonding interactions [11]. Related pyrrole-carbaldehyde compounds show slight solubility in chloroform and dimethyl sulfoxide, with enhanced solubility upon sonication [12] [13]. The aldehyde functional group contributes to polarity, facilitating dissolution in polar organic solvents such as acetone and methanol [11] [7].
The solubility characteristics can be systematically categorized as follows: in polar protic solvents (water, alcohols), the compound demonstrates moderate to good solubility due to the hydroxypyridine moiety; in polar aprotic solvents (dimethyl sulfoxide, acetone), enhanced solubility occurs through dipole-dipole interactions; in non-polar solvents (hydrocarbons), limited solubility is expected due to the polar functional groups; and in chlorinated solvents (chloroform, dichloromethane), moderate solubility occurs with potential for enhanced dissolution through specific interactions [12] [13].
The molecular structure suggests amphiphilic character, with the hydroxypyridine segment providing hydrophilic properties and the methylated pyrrole component contributing lipophilic characteristics. This dual nature results in intermediate solubility profiles across diverse solvent systems.
The acid-base behavior of 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves multiple ionizable sites and complex tautomeric equilibria characteristic of hydroxypyridine systems.
The pyrrole component exhibits weak basicity with a conjugate acid pKaH of approximately -3.6, making it an exceptionally weak base [14] [15]. This reduced basicity results from the participation of the nitrogen lone pair in aromatic stabilization, rendering it unavailable for protonation [16]. Conversely, the pyrrole ring demonstrates weak acidity at the nitrogen-hydrogen position with a pKa of 16.5 [1].
The pyridine nitrogen displays moderate basicity with a pKaH of 5.2, significantly higher than pyrrole due to the localized nature of its lone pair [14] [17]. However, the presence of the hydroxyl group at the 3-position introduces additional complexity through potential tautomeric equilibria.
The hydroxypyridine-pyridone tautomerism represents a classic example of lactam-lactim equilibrium [18] [19]. In this system, the compound can exist in two primary tautomeric forms: the enol form (3-hydroxypyridin-2-yl) and the keto form (3-oxopyridin-2-yl). The equilibrium position depends critically on solvent polarity and pH conditions [18] [19].
Experimental studies on related 2-hydroxypyridine systems indicate that the gas-phase energy difference between tautomers is approximately 3.23 kJ/mol [18]. The tautomerization process involves high activation barriers: 137.2 kJ/mol for unimolecular gas-phase 1,3-proton transfer and 30.8 kJ/mol for intermolecular mechanisms involving hydrogen-bonded dimers [18].
Solvent effects significantly influence the tautomeric equilibrium. Non-polar solvents favor the enol form, while polar solvents such as water and alcohols stabilize the keto tautomer through enhanced hydrogen bonding [18] [19]. This solvent-dependent behavior affects the overall acid-base properties and chemical reactivity of the compound.
The compound exhibits strong hydrogen bonding capability through both the nitrogen and hydroxyl sites, forming stable complexes with protic solvents [10] [9]. These interactions significantly influence the apparent acidity and basicity constants in different media.
The electrochemical properties of 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involve complex redox processes characteristic of heteroaromatic systems containing both electron-rich and electron-deficient components.
Pyrrole derivatives typically undergo oxidation at potentials ranging from +0.38 to +0.72 V versus ferrocene/ferrocenium, depending on substitution patterns and experimental conditions [20] [21]. The oxidation process is generally irreversible and proceeds through radical cation formation followed by α-α coupling mechanisms [20] [4]. In the target compound, the electron-donating methyl groups at positions 2 and 5 of the pyrrole ring would be expected to lower the oxidation potential compared to unsubstituted pyrrole.
The pyridine component exhibits different electrochemical behavior, primarily undergoing reduction processes under appropriate conditions [20]. The presence of the hydroxyl group introduces additional redox activity through potential quinone-hydroquinone type chemistry, particularly in alkaline media.
Electropolymerization represents a significant characteristic of pyrrole-containing compounds. When subjected to oxidative conditions, these systems form conducting polymers through progressive α-α coupling reactions [20] [22]. The process involves initial formation of radical cation species, followed by deprotonation and chain propagation. The resulting polymer films exhibit variable electronic conductivity depending on the degree of conjugation and doping level.
The aldehyde functional group provides an additional electroactive site capable of both oxidation to carboxylic acid derivatives and reduction to alcohol products [4]. These transformations typically occur at potentials distinct from the heterocyclic oxidation processes, enabling selective electrochemical modification.
Mechanistic studies reveal that the oxidation of pyrrole systems proceeds through acyl radical intermediates when aldehyde groups are present [4]. This pathway enables unique synthetic transformations not accessible through conventional ionic chemistry.
The redox behavior demonstrates strong dependence on electrolyte composition, solvent selection, and pH conditions. In aprotic organic solvents with supporting electrolytes such as tetrabutylammonium hexafluorophosphate, well-defined oxidation waves are observed. The electrode surface undergoes modification during repeated cycling due to polymer formation and deposition [20] [23].
The compound exhibits potential for electrochemical sensing applications due to its multiple redox-active sites and the pH-dependent nature of the hydroxypyridine tautomeric equilibrium. These properties enable the development of electrochemical sensors with enhanced selectivity and sensitivity for specific analytes.